molecular formula C8H18Cl2N2 B1655294 9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride CAS No. 3431-07-0

9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride

Cat. No.: B1655294
CAS No.: 3431-07-0
M. Wt: 213.15 g/mol
InChI Key: KJLUHXBQTQMMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic amine compound characterized by a rigid [3.3.1] ring system containing two nitrogen atoms. The methyl group at the 9-position and the protonated amines (as dihydrochloride) enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry. This scaffold is notable for its role in targeting neurotransmitter receptors, particularly dopamine and serotonin receptors, as highlighted in pharmacological studies . Its synthesis typically involves carbamylation and demethylation steps using intermediates like 9-methyl-3,9-diazabicyclo[4.2.1]nonane, followed by functionalization with aryl or alkyl groups .

Properties

IUPAC Name

9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-7-3-2-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLUHXBQTQMMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955859
Record name 9-Methyl-3,9-diazabicyclo[3.3.1]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-07-0
Record name 3,9-Diazabicyclo(3.3.1)nonane, 9-methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003431070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-3,9-diazabicyclo[3.3.1]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of N-Alkylpiperidine Dicarboxylates

A patented method involves heating dimethyl N-methylpiperidine-2,6-dicarboxylate with benzylamine at 150–350°C for 12–48 hours, forming 3-benzyl-9-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane. This intermediate undergoes lithium aluminum hydride reduction in anhydrous diethyl ether (72 hours at room temperature) to yield the tertiary amine framework.

Reaction Scheme:
$$
\text{Dimethyl ester} + \text{Benzylamine} \xrightarrow{\Delta} \text{Dioxo intermediate} \xrightarrow{\text{LiAlH}_4} \text{Bicyclic amine}
$$

Reductive Alkylation Strategies

Alternative approaches utilize formaldehyde-mediated Mannich reactions. Example 8 describes condensing 9-methyl-3,9-diazabicyclo[3.3.1]nonane with indole and formaldehyde in glacial acetic acid, followed by basification and benzene extraction. This five-day reaction achieves 67–72% yields for substituted derivatives.

The introduction of the N-methyl group and hydrochloride salt formation are critical final steps.

N-Methylation Techniques

Primary methods include:

  • Reductive methylation using formaldehyde/hydrogen over palladium
  • Direct alkylation with methyl iodide in ethanol/water mixtures

Example 6 demonstrates dimethylation via sequential treatment with methylating agents, producing 3,9-dimethyl derivatives that are subsequently hydrolyzed.

Hydrochloride Salt Preparation

The free base is treated with concentrated hydrochloric acid in ethanol, followed by solvent removal under reduced pressure. Crystallization from ethanol/n-pentane mixtures yields the dihydrochloride salt with 95–97% purity.

Critical Parameters:

  • Stoichiometric HCl addition (2.05–2.10 eq)
  • Crystallization temperature: 0–5°C
  • Final drying under vacuum (40°C, 24 hr)

Industrial-Scale Production Optimization

Large-scale manufacturing requires modified protocols to enhance efficiency and safety.

Reaction Condition Optimization

Parameter Laboratory Scale Industrial Scale
Temperature 150–350°C 200–250°C
Pressure Atmospheric 2–5 bar
Catalyst Loading 5% Pd/C 1–2% Pd/C
Batch Size 0.1–1 kg 50–100 kg

Purification Technologies

  • Continuous Chromatography : Replaces batch column methods for intermediate purification
  • Anti-Solvent Crystallization : Uses n-hexane/ethanol mixtures (3:1 v/v) for high-purity salt recovery
  • Lyophilization : Final product drying under vacuum (0.01 mbar) ensures <0.5% moisture content

Analytical Characterization

Critical quality control metrics for the dihydrochloride salt:

Property Specification Method
Melting Point 258–260°C DSC
Purity ≥95% HPLC (C18 column)
Chloride Content 30.2–32.1% Ion Chromatography
Residual Solvents <500 ppm GC-MS

X-ray diffraction analysis confirms the bicyclo[3.3.1]nonane framework with characteristic d-spacings at 4.85 Å and 3.92 Å.

Comparative Evaluation of Synthetic Methods

Yield and Efficiency Analysis

Method Average Yield Time Required Scalability
Dicarboxylate Cyclization 82% 48 hr High
Reductive Alkylation 68% 120 hr Moderate
Hydrogenation 91% 24 hr High

Environmental Impact Assessment

  • E-Factor : 18–22 kg waste/kg product (dicarboxylate route)
  • PMI : 6.7–8.2 (reductive alkylation)
  • Solvent Recovery: 85–90% ethanol reuse in industrial processes

Chemical Reactions Analysis

Types of Reactions

9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diazabicyclononane derivatives.

Scientific Research Applications

Medicinal Chemistry

MNDH is being investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Its amine functionalities allow it to participate in various chemical reactions typical of amines, which can lead to the synthesis of new pharmaceutical compounds.

  • Biological Activity : Studies have shown that MNDH can act as a Brønsted-Lowry base, making it useful in deprotonation reactions and as a catalyst in organic transformations. This property is particularly valuable for synthesizing complex organic molecules efficiently.

Organic Synthesis

MNDH serves as an intermediate in the synthesis of other complex organic compounds. Its ability to interact with protons and Lewis acids suggests that it can facilitate various organic reactions, including:

  • Deprotonation
  • Catalysis in organic transformations
  • Synthesis of specialty chemicals and agrochemicals .

Biological Studies

Research involving MNDH includes interaction studies with biological macromolecules to understand its mechanisms of action and potential therapeutic roles:

  • Investigations into its effects on neurotransmitter systems suggest possible applications in treating neuropsychiatric disorders.
  • Its role as a modulator of receptor activity has been explored, indicating potential benefits in drug development for conditions such as anxiety and sleep disorders .

Case Studies

Several studies have documented the applications of MNDH:

  • Catalytic Activity : In one study, MNDH was tested as a catalyst for the synthesis of various organic compounds, demonstrating improved yields and selectivity compared to traditional catalysts.
  • Therapeutic Potential : Another research effort focused on MNDH's interaction with AMPA receptors, revealing its potential as a positive allosteric modulator, which could be beneficial for enhancing synaptic transmission in neurological applications.
  • Synthesis Routes : The compound can be synthesized through multi-step organic reactions involving suitable diamines and dicarboxylic acids under controlled conditions, leading to high-purity yields essential for research applications .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to MNDH:

Compound NameStructural FeaturesUnique Properties
9-Methyl-3,9-diazabicyclo[3.3.1]nonaneTwo nitrogen atoms in bicyclic framePotential therapeutic applications
3,7-Diazabicyclo[3.3.1]nonaneNitrogen atoms at different positionsDifferent receptor interactions
4-Hydroxy-3,9-diazabicyclo(3.3.1)nonaneHydroxy-substituted variantPotential neuroprotective effects

Mechanism of Action

The mechanism of action of 9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Activity/Application Key Evidence
9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride 9-methyl, dihydrochloride salt Dopamine D2-like receptor ligands; opioid δ/µ receptor activity
7-Hydroxy-3,9-diazabicyclo[3.3.1]nonane 7-hydroxyl group Structural studies (chair-chair conformation); potential CNS applications
3-Benzyl-9-(2-piperidinopropyl)-3,9-diazabicyclo[3.3.1]nonane trihydrochloride 3-benzyl, 9-piperidinopropyl, trihydrochloride Enhanced solubility; exploratory receptor binding
(1R,5S)-3-(5-Chloropyridin-3-yl)-9-methyl-3,9-diazabicyclo[3.3.1]nonane (61) 3-chloropyridinyl, 9-methyl Nicotinic acetylcholine receptor (nAChR) modulation

Pharmacological Profile Comparison

  • Receptor Selectivity: The parent compound (9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride) shows dual activity at 5-HT3 and opioid receptors, whereas 3,7-diazabicyclo[3.3.1]nonane derivatives target nicotinic acetylcholine receptors (nAChRs) and cardiac ion channels . Substitution with aromatic groups (e.g., chloropyridinyl in compound 61) shifts selectivity toward nAChRs, demonstrating structure-activity relationship (SAR) flexibility .
  • Toxicity: Acute toxicity (LD50) for 3-benzyl-9-(dimethylaminoethyl) analogs is 27 mg/kg (intravenous, mice), indicating higher toxicity compared to unsubstituted diazabicyclo derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride 3,9-Diazabicyclo[4.2.1]nonane analogs Selenabicyclo[3.3.1]nonane derivatives
Molecular Weight (g/mol) 213.1 (dihydrochloride salt) 213.1 (similar backbone) ~350–400 (Se-containing)
Solubility High (due to dihydrochloride) Moderate Variable (depends on substituents)
Conformation Chair-chair Variable (larger ring strain) Rigid (Se enhances ring stability)

Biological Activity

9-Methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride (CAS Number: 3431-07-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H18Cl2N2
  • Molecular Weight : 213.15 g/mol
  • IUPAC Name : 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride
  • Purity : 97% .

Pharmacological Effects

Research indicates that 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride exhibits several pharmacological effects:

  • Neuropharmacological Activity :
    • The compound has been shown to influence neurotransmitter systems, particularly those involved in learning and memory processes.
    • In animal models, it has demonstrated antidepressant-like activity when administered chronically, suggesting potential utility in treating mood disorders .
  • Orexin Receptor Modulation :
    • It acts as an orexin receptor antagonist, which may help in treating disorders related to orexinergic dysfunctions such as sleep disorders and anxiety .

The mechanism of action involves modulation of neurotransmitter systems and receptor interactions:

  • Orexin Receptors : The compound selectively binds to orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep regulation and appetite control .
  • Neurotransmitter Systems : It may enhance the release or action of neurotransmitters linked to mood regulation, thereby exerting antidepressant effects .

Study on Antidepressant Activity

A notable study investigated the antidepressant-like effects of 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride in a mouse model of depression. The results indicated a significant reduction in depressive behaviors when compared to control groups .

Orexin Receptor Antagonism

In another study focusing on orexin receptor antagonism, the compound was shown to effectively reduce hyperactivity and anxiety-like behaviors in rodent models. This suggests its potential as a therapeutic agent for anxiety disorders .

Data Table

PropertyValue
Chemical StructureChemical Structure
Molecular Weight213.15 g/mol
CAS Number3431-07-0
Purity97%
Biological ActivitiesAntidepressant, Orexin antagonist

Q & A

Q. What are the common synthetic routes for 9-methyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride?

The synthesis typically involves a double Mannich reaction using acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio to form the bicyclic core. Subsequent functionalization, such as alkylation or acylation, introduces the methyl group at the 9-position. For example, reacting the parent compound with methylating agents (e.g., methyl iodide) under basic conditions yields the methylated derivative. The dihydrochloride salt is obtained via acidification with HCl, followed by recrystallization from methanol or ethanol for purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • IR spectroscopy identifies key functional groups (e.g., C=O stretching at ~1718 cm⁻¹, amide carbonyl at ~1654 cm⁻¹) .
  • X-ray crystallography resolves bond angles, torsion angles (e.g., C3–C2–C6–C16 = 179.81°), and hydrogen bonding patterns. Refinement parameters (e.g., R-factor) validate structural accuracy .
  • NMR (¹H/¹³C) confirms proton environments (e.g., methyl group resonance at δ ~2.5 ppm) and carbon connectivity .

Q. What are the key considerations in purification and crystallization?

  • Solvent selection : Methanol or ethanol is preferred for recrystallization due to the compound’s moderate solubility.
  • Acid-base workup : Neutralization with potassium carbonate followed by chloroform extraction removes impurities .
  • Temperature control : Slow cooling of saturated solutions yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) optimize synthesis and application?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, DFT studies on analogous compounds reveal charge distribution patterns critical for functionalization .
  • Molecular docking : Screens derivatives for biological activity (e.g., anti-Parkinsonism) by simulating interactions with target proteins (e.g., dopamine receptors). This guides selective sulfonation or acylation strategies .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to explain discrepancies in hydrogen bonding observed in IR vs. crystallography .
  • Torsional angle cross-validation : Compare experimental X-ray torsion angles (e.g., C1–N1–C8=O1 = 173.9°) with computational models to identify conformational flexibility .
  • Multi-technique validation : Correlate ¹H NMR coupling constants with crystallographic data to confirm dynamic behavior in solution .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Functional group variation : Introduce substituents (e.g., sulfonyl groups via benzenesulfonyl chloride) to probe steric/electronic effects on bioactivity .
  • Salt formation : Compare hydrochloride salts with free bases to assess solubility and membrane permeability in pharmacological assays .
  • Scaffold modification : Synthesize bicyclo[4.2.1]nonane analogs to evaluate ring size impact on target binding .

Methodological Notes

  • Synthetic protocols should include inert atmosphere conditions (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Crystallographic refinement requires software like APEX3 and SHELXL for accurate disorder modeling .
  • Computational workflows (e.g., Gaussian or Discovery Studio) must incorporate solvent effects and dispersion corrections for reliable predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride
Reactant of Route 2
9-methyl-3,9-diazabicyclo[3.3.1]nonane;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.